Methyl 2-acetamido-4-chloro-5-methylbenzoate
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Overview
Description
Methyl 2-acetamido-4-chloro-5-methylbenzoate is an organic compound with a complex structure that includes an acetamido group, a chloro substituent, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4-chloro-5-methylbenzoate typically involves the acylation of 2-amino-4-chloro-5-methylbenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-4-chloro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-acetamido-4-chloro-5-methylbenzoic acid.
Reduction: Formation of 2-acetamido-4-chloro-5-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetamido-4-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-acetamido-4-chloro-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro substituent may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Methyl 2-acetamido-5-chlorobenzoate
- Methyl 2-acetamido-4-chlorobenzoate
Uniqueness
Methyl 2-acetamido-4-chloro-5-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an acetamido group and a chloro substituent in specific positions on the benzene ring provides distinct chemical properties that differentiate it from similar compounds.
Biological Activity
Methyl 2-acetamido-4-chloro-5-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H10ClN O3
- Molecular Weight : 229.64 g/mol
- IUPAC Name : this compound
This compound features a benzoate moiety, an acetamido group, and a chlorine atom, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties , potentially through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Studies suggest that it may reduce inflammation in models of acute and chronic inflammation .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : Likely involves interference with cell membrane integrity or enzyme function.
- Anti-inflammatory Activity : May result from modulation of COX pathways, reducing prostaglandin synthesis.
Case Studies
A series of case studies have explored the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Anti-inflammatory Activity : In an animal model, administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential use as an anti-inflammatory agent .
- Pharmacokinetics : Computational modeling has predicted favorable pharmacokinetic properties for the compound, including good absorption and bioavailability, making it a candidate for further drug development .
Data Table: Summary of Biological Activities
Properties
CAS No. |
755031-82-4 |
---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 2-acetamido-4-chloro-5-methylbenzoate |
InChI |
InChI=1S/C11H12ClNO3/c1-6-4-8(11(15)16-3)10(5-9(6)12)13-7(2)14/h4-5H,1-3H3,(H,13,14) |
InChI Key |
QMJDAQNHJVXKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)OC |
Origin of Product |
United States |
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